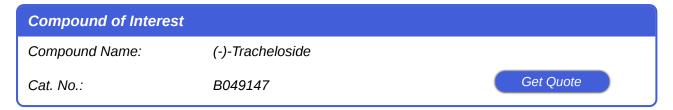


(-)-Tracheloside in DMSO for In Vitro Research: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of (-)-**Tracheloside** dissolved in Dimethyl Sulfoxide (DMSO) for in vitro studies. (-)-**Tracheloside**, a lignan glycoside, has demonstrated significant potential in various research areas, including inflammation, cancer, and dermatology, due to its diverse biological activities.

Data Presentation

Chemical and Physical Properties of (-)-Tracheloside

| Property | Value | Reference |
|-------------------|-------------|-----------|
| Molecular Formula | C27H34O12 | [1] |
| Molecular Weight | 550.6 g/mol | [1] |
| CAS Number | 33464-71-0 | [1] |
| Appearance | Solid | |

Solubility of (-)-Tracheloside



| Solvent | Solubility | Notes | Reference |
|---------|--------------------------|---|-----------|
| DMSO | 100 mg/mL (181.64 mM) | Requires sonication. Use of newly opened, hygroscopic DMSO is recommended for optimal solubility. | [2] |

Recommended Working Concentrations for In Vitro

Assays

| Cell Line | Assay Type | Working Concentration Range | Reference |
|-----------|---|-----------------------------------|-----------|
| RAW 264.7 | Anti-inflammatory (Nitric Oxide Production) | 1, 10, 100 μΜ | [2] |
| CT26 | Anti-cancer (Cell Viability, Apoptosis) | 10, 25, 50, 100 μΜ | [2] |
| CT26 | Anti-metastasis (Migration, Invasion) | 0.25, 0.5, 1 μΜ | [2] |
| НаСаТ | Wound Healing (Cell Proliferation) | 1, 5, 10 μg/mL | |

Experimental Protocols

Protocol 1: Preparation of (-)-Tracheloside Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of **(-)-Tracheloside** in DMSO.

Materials:

• (-)-Tracheloside powder



- Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or amber glass vials
- Calibrated analytical balance
- Vortex mixer
- Sonicator

Procedure:

- Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Weighing (-)-Tracheloside:
 - Tare a sterile, dry microcentrifuge tube on an analytical balance.
 - Carefully weigh 55.06 mg of (-)-Tracheloside powder into the tube.
- Adding DMSO:
 - Add 1 mL of anhydrous DMSO to the tube containing the (-)-Tracheloside powder.
- Dissolving (-)-Tracheloside:
 - Securely cap the tube and vortex thoroughly for 1-2 minutes.
 - If the solid is not completely dissolved, sonicate the solution in a water bath for 10-15 minutes.
 - Visually inspect the solution to ensure it is clear and free of particulates.
- Storage:
 - Once fully dissolved, aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.



 Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[2]

Protocol 2: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol details the investigation of the anti-inflammatory effects of **(-)-Tracheloside** by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- (-)-Tracheloside stock solution (100 mM in DMSO)
- · Lipopolysaccharide (LPS) from E. coli
- Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
- Sodium nitrite (NaNO₂) standard solution
- 96-well cell culture plates

Procedure:

- Cell Seeding:
 - Seed RAW 264.7 cells in a 96-well plate at a density of 3 x 10⁵ cells/well.[2]
 - Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell adherence.
- Cell Treatment:



- Prepare working solutions of (-)-Tracheloside by diluting the 100 mM DMSO stock solution in DMEM. Ensure the final DMSO concentration in the cell culture wells remains below 0.1% to avoid cytotoxicity.
- Pre-treat the cells with various concentrations of (-)-Tracheloside (e.g., 1, 10, 100 μM) for 3 hours.[2]
- Include a vehicle control (DMEM with the same final concentration of DMSO) and a positive control (untreated cells).

LPS Stimulation:

- \circ After the pre-treatment period, stimulate the cells with LPS at a final concentration of 100 $\mu g/mL.[2]$
- Incubate for an additional 24 hours.

Nitrite Measurement:

- After incubation, collect the cell culture supernatants.
- Mix an equal volume of supernatant with Griess reagent in a new 96-well plate.
- Incubate at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration using a standard curve generated with NaNO2.

Protocol 3: In Vitro Wound Healing Assay in HaCaT Keratinocytes

This protocol assesses the effect of **(-)-Tracheloside** on the proliferation and migration of human keratinocytes (HaCaT cells), simulating the wound healing process.

Materials:

HaCaT keratinocyte cell line



- DMEM with 10% FBS and 1% Penicillin-Streptomycin
- (-)-Tracheloside stock solution (100 mM in DMSO)
- 6-well cell culture plates
- Sterile 200 μL pipette tips

Procedure:

- Cell Seeding:
 - Seed HaCaT cells in 6-well plates and grow to confluence.
- · Creating the "Wound":
 - Once confluent, create a scratch in the cell monolayer using a sterile 200 μL pipette tip.
 - Wash the wells with Phosphate Buffered Saline (PBS) to remove detached cells.
- Cell Treatment:
 - Replace the medium with fresh DMEM containing various concentrations of **(-)- Tracheloside** (e.g., 1, 5, 10 μg/mL).
 - Include a vehicle control (DMEM with DMSO) and a negative control (DMEM only).
- Image Acquisition and Analysis:
 - Capture images of the scratch at 0 hours and 24 hours post-treatment using an inverted microscope.
 - Measure the width of the scratch at multiple points for each condition and time point.
 - Calculate the percentage of wound closure to determine the effect of (-)-Tracheloside on cell migration and proliferation.

Protocol 4: Western Blot for ERK1/2 Phosphorylation



This protocol is used to determine if **(-)-Tracheloside** induces the phosphorylation of ERK1/2, a key signaling molecule in cell proliferation.

Materials:

- HaCaT cells treated with (-)-Tracheloside (as in Protocol 3)
- Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

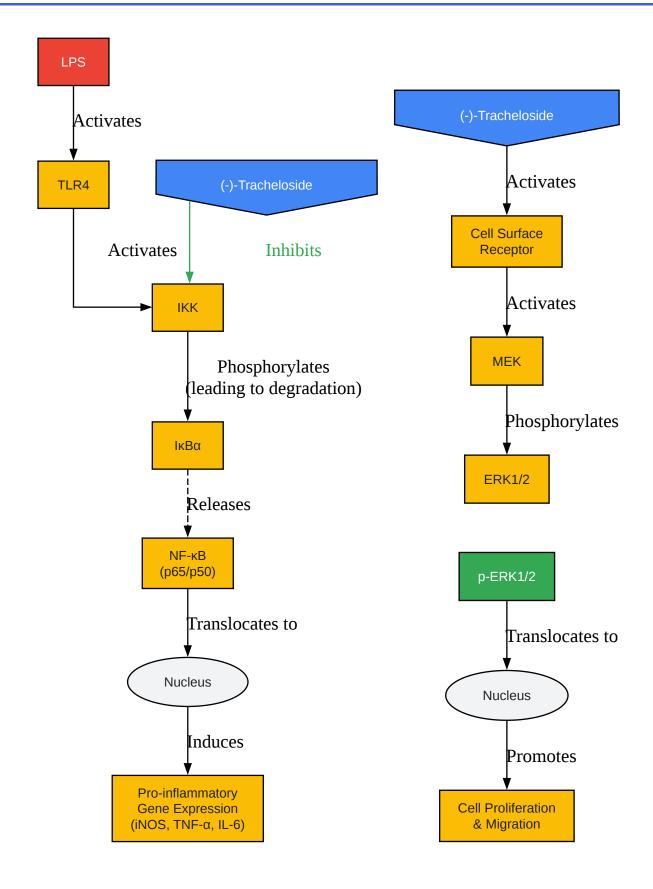
- Protein Extraction:
 - After treatment, wash the HaCaT cells with ice-cold PBS and lyse them with RIPA buffer.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA protein assay.
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel.



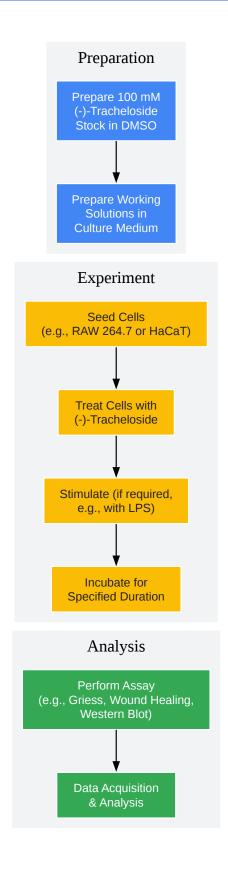
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-ERK1/2 and t-ERK1/2 overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- · Detection and Analysis:
 - Wash the membrane and add the chemiluminescent substrate.
 - Visualize the protein bands using an imaging system.
 - Quantify the band intensities and normalize the p-ERK1/2 signal to the t-ERK1/2 signal to determine the extent of phosphorylation.

Signaling Pathways and Experimental Workflow









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